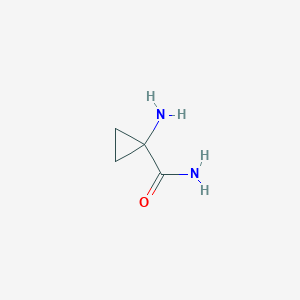

1-Aminocyclopropane-1-carboxamide

Vue d'ensemble

Description

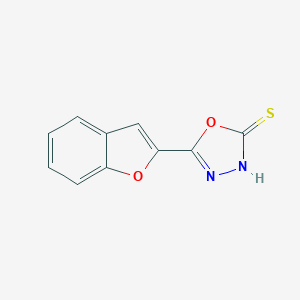

1-Aminocyclopropane-1-carboxylic acid (ACC) is a disubstituted cyclic α-amino acid in which a cyclopropane ring is fused to the C α atom of the amino acid . It is a white solid and occurs naturally . ACC is the direct precursor of the plant hormone ethylene . It is synthesized from S-adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Synthesis Analysis

ACC is synthesized from the amino acid methionine to S-adenosyl L-methionine (SAM) by SAM synthetase and the subsequent conversion of SAM to ACC, which is catalyzed by ACC synthase (ACS) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle while ACC is oxidized to ethylene by ACC oxidase (ACO) .Molecular Structure Analysis

The molecular structure of ACC is characterized by a cyclopropane ring fused to the C α atom of the amino acid . It is a non-protein amino acid acting as the direct precursor of ethylene .Chemical Reactions Analysis

ACC is the rate-limiting step in ethylene biosynthesis . It is converted to ethylene by ACC oxidase (ACO) . The by-product of this reaction, 5’-methylthioadenosine (MTA), is recycled back into the Yang cycle .Physical And Chemical Properties Analysis

ACC is a white solid . It has a molar mass of 101.1 c . Its melting point ranges from 198–201 °C .Applications De Recherche Scientifique

Application in Plant Growth and Development

Specific Scientific Field

Summary of the Application

ACC is the direct precursor of the plant hormone ethylene . Ethylene plays a crucial role in regulating plant growth and development, as well as responding to adversity stresses .

Methods of Application or Experimental Procedures

In the study of wheat, 12 ACS members were identified and named TaACS1 - TaACS12. These were divided into four subfamilies, and members of the same subfamilies had similar gene structures and protein-conserved motifs .

Results or Outcomes

The spatiotemporal expression specificity showed that most of the members had the highest expression in roots, and all ACS genes contained W box elements that were related to root development . This suggests that the ACS gene family might play an important role in root development .

Application in Soil Microbiology

Specific Scientific Field

Summary of the Application

ACC can be used by soil microorganisms, both bacteria and fungi, as a source of nitrogen and carbon .

Methods of Application or Experimental Procedures

Using ACC to incubate soils has been proven to induce the gene abundance encoding ACC-deaminases .

Results or Outcomes

This may have positive consequences on plant growth and stress tolerance .

Application in Heat Stress Management in Marine Algae

Specific Scientific Field

Summary of the Application

ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .

Methods of Application or Experimental Procedures

The application of ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .

Results or Outcomes

The results suggest ACC acts as a phytohormone to mitigate the impact on heat stress independent of ethylene in N. yezoensis .

Application in Neurobiology

Specific Scientific Field

Methods of Application or Experimental Procedures

ACC is produced endogenously in the tomato and other higher plants as a product of the action of 1-aminocyclopropane-1-carboxylic acid synthase in the biosynthesis of ethylene .

Results or Outcomes

The application of ACC has been found to significantly reduce seizure induction and cell death of NMDA-treated hippocampal neurons .

Application in Abiotic Stress Tolerance

Specific Scientific Field

Summary of the Application

ACC plays a crucial role in various physiological processes such as seed germination, leaf senescence, fruit ripening, and the plant’s response to environmental stressors .

Methods of Application or Experimental Procedures

Ethylene biosynthesis is tightly regulated by two key enzymes, namely 1-aminocyclopropane-1-carboxylic acid synthase (ACS) and 1-aminocyclopropane-1-carboxylic acid oxidase (ACO) .

Results or Outcomes

Under abiotic stress conditions, such as drought, salinity, extreme temperatures, or pathogen attack, the regulation of ethylene biosynthesis becomes critical for plants’ survival .

Application in Ethylene-Independent Growth Regulation

Summary of the Application

ACC plays a signaling role independent of the biosynthesis . It is involved in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Methods of Application or Experimental Procedures

ACC is synthesized from S -adenosyl-L-methionine (SAM) by ACC synthases (ACSs) and subsequently oxidized to ethylene by ACC oxidases (ACOs) .

Results or Outcomes

In recent years, a growing body of evidence suggests that ACC plays a signaling role independent of the biosynthesis .

Safety And Hazards

ACC can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling . Protective gloves, clothing, eye protection, and face protection should be worn . Avoid breathing dust, fume, gas, mist, vapors, or spray .

Orientations Futures

ACC plays a critical role in plant growth and development as well as responding to adversity stresses . The role of the ACS gene family in wheat has not been examined . Future research could focus on the role of ACC in regulating plant development, its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Propriétés

IUPAC Name |

1-aminocyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3(7)4(6)1-2-4/h1-2,6H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFGXRDGYMLGBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

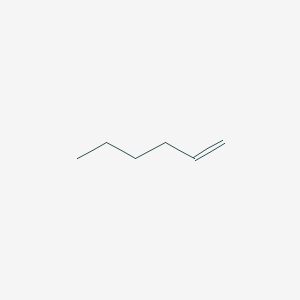

C1CC1(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470904 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Aminocyclopropane-1-carboxamide | |

CAS RN |

137360-55-5 | |

| Record name | 1-Aminocyclopropane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

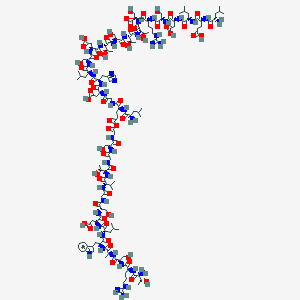

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine](/img/structure/B165132.png)